2-(benzylthio)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone
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Description
2-(benzylthio)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H26N2O3S2 and its molecular weight is 382.54. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
Malaria remains a significant global health concern, with Plasmodium spp. parasites developing resistance to existing drugs. Researchers have synthesized a new series of chalcones, including our compound of interest, and evaluated their antimalarial efficacy. Specifically, they tested these compounds against a chloroquine-susceptible strain of Plasmodium berghei. Notably, several of these chalcones demonstrated inhibitory activity on β-hematin formation, a crucial step in the parasite’s life cycle. Compounds 9, 21, 33, and 37 exhibited enhanced antimalarial activity in vivo, potentially reducing malaria progression by inhibiting hemozoin formation .
Antimicrobial Agents
Another avenue of exploration involves designing novel antimicrobial agents. While not directly related to malaria, the compound’s structural features make it an interesting candidate. Researchers have synthesized analogues of norfloxacin, incorporating the piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) moiety. These analogues were evaluated for their antimicrobial activity. Although this study focused on antimicrobial properties rather than antimalarial effects, it highlights the compound’s versatility and potential applications in infectious disease management .
Anti-Tubercular Activity
In a separate study, researchers designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. While this investigation doesn’t directly involve our compound, it underscores the importance of exploring diverse chemical scaffolds for combating infectious diseases, including tuberculosis .
properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c21-18(15-24-14-16-4-2-1-3-5-16)20-10-8-19(9-11-20)17-6-12-25(22,23)13-7-17/h1-5,17H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVXIHXVPGSHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.